3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide
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Overview
Description
L-658,758 is a cephalosporin-based beta-lactam compound known for its role as a time-dependent inhibitor of human and rat polymorphonuclear leukocyte elastase. This compound has been studied for its potential to prevent immune complex-mediated hemorrhage in the lungs and its effectiveness in inhibiting elastases in cystic fibrosis sputum .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-658,758 is synthesized through a series of chemical reactions involving the modification of cephalosporin structures.
Industrial Production Methods: The industrial production of L-658,758 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: L-658,758 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cephalosporin core.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to alter its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of L-658,758 with modified inhibitory properties against elastase enzymes .
Scientific Research Applications
L-658,758 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying beta-lactam chemistry and enzyme inhibition.
Biology: Investigated for its role in inhibiting elastase enzymes in biological systems.
Medicine: Explored for its potential therapeutic applications in treating conditions like cystic fibrosis and immune complex-mediated hemorrhage.
Industry: Utilized in the development of new pharmaceuticals and enzyme inhibitors .
Mechanism of Action
L-658,758 exerts its effects by inhibiting elastase enzymes through a time-dependent mechanism. The compound forms a Michaelis complex with the enzyme, followed by acylation of the active site serine. This leads to the formation of a stable enzyme-inhibitor complex, effectively preventing the enzyme from degrading elastin and other substrates .
Comparison with Similar Compounds
L-659,286: Another cephalosporin derivative with similar inhibitory properties against elastase enzymes.
L-683,845: A monocyclic beta-lactam with higher potency against isolated polymorphonuclear leukocyte elastase compared to L-658,758
Uniqueness of L-658,758: L-658,758 is unique due to its specific structural modifications that enhance its time-dependent inhibitory properties. Its effectiveness in preventing immune complex-mediated hemorrhage and inhibiting elastases in cystic fibrosis sputum distinguishes it from other similar compounds .
Properties
CAS No. |
116507-04-1 |
---|---|
Molecular Formula |
C16H20N2O9S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-1-[(6R,7S)-3-(acetyloxymethyl)-7-methoxy-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1 |
InChI Key |
SMZXYXKZTNLAKY-ITDIGPHOSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C1)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide L 658,758 L 658758 L-658,758 L-658758 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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